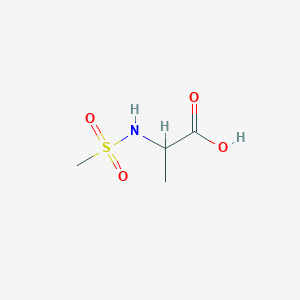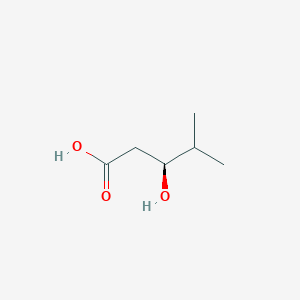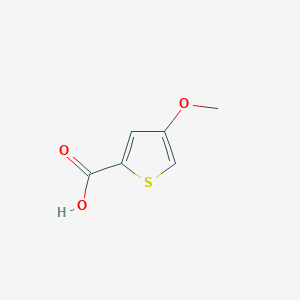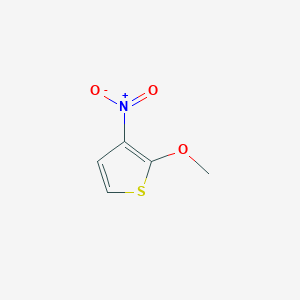
2-Methanesulfonamidopropanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Methanesulfonamidopropanoic acid is C4H9NO4S . It has a molecular weight of 167.18 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 104.63° C and a predicted boiling point of 335.1° C at 760 mmHg . The predicted density is 1.4 g/cm3, and the refractive index is n20D 1.49 .Applications De Recherche Scientifique
Industrial Conversion of Methane
Methanesulfonic acid (MSA), derived from methane, shows promise in industrial applications. A study highlighted the selective conversion of methane to methanesulfonic acid, a chemical with numerous industrial uses, especially in situations where direct approaches are economically viable on a smaller scale (Roytman & Singleton, 2019). Another study described a practical process for producing MSA from methane and sulfur trioxide, achieving over 99% selectivity and yield (Díaz-Urrutia & Ott, 2019).
Application in Metal Leaching
MSA has been used for copper leaching from chalcopyrite, displaying high solubility for various metals. With hydrogen peroxide as an oxidant, the copper extraction efficiency significantly increased (Ahn, Wu, & Lee, 2019).
Semiconductor Manufacturing
In semiconductor assembly processes, MSA plays a role in the electroplating step. Research into sulfur (S) ingression activities in relation to electroplating and encapsulation processes shows that MSA affects leadframe surface conditions, which is crucial for understanding potential failure mechanisms in semiconductor devices (Omar, Jalar, Bakar, & Hamid, 2022).
Corrosion Behavior in Stainless Steels
The corrosion behavior of stainless steels in methanesulfonic acid has been studied, particularly relevant for storage and transportation of MSA. The presence of impurities in MSA was found to disrupt metal surfaces, leading to corrosive attack (Finšgar & Milošev, 2010).
Electrochemical Applications
Studies have examined MSA's role in electrochemical applications, such as zinc deposition and dissolution in methanesulfonic acid for redox flow batteries. The performance of zinc in MSA showed promise for improving energy efficiency in battery technology (Leung, Ponce-de-León, Low, & Walsh, 2011).
Restoration of Reactivity in Silver Recovery
MSA has been used in the recovery of silver from solar cells. A study presented a fractional distillation process for restoring the reactivity of reused MSA solutions, enhancing silver recovery efficiency (Lee, Lee, Ahn, & Kang, 2019).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which 2-methanesulfonamidopropanoic acid belongs, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit the synthesis of folic acid by competing with paba, thereby inhibiting the growth of bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by interfering with folic acid synthesis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Methanesulfonamidopropanoic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as alanine transaminase. The nature of these interactions often involves the inhibition or activation of enzyme activities, thereby influencing metabolic pathways and cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. At the molecular level, it binds to active sites of enzymes, either inhibiting or activating their functions. This binding can result in the modulation of metabolic pathways and cellular processes. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in amino acid metabolism, thereby affecting the overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of monitoring the stability and activity of the compound in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activities and metabolic pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and metabolic dysregulation. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as alanine transaminase and other aminotransferases, influencing the conversion of amino acids and the production of metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells. The distribution of this compound can influence its activity and effectiveness in modulating biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence metabolic processes and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function and metabolism .
Propriétés
IUPAC Name |
2-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSHKPMKSXBARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541015 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879123-60-1 | |
| Record name | N-(Methanesulfonyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)









